molecular formula C14H16N2O2 B1431546 Methyl 3-cyclopentylbenzimidazole-5-carboxylate CAS No. 1355248-15-5

Methyl 3-cyclopentylbenzimidazole-5-carboxylate

Cat. No.: B1431546
CAS No.: 1355248-15-5
M. Wt: 244.29 g/mol
InChI Key: MQSPJBPQCDQMKZ-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentylbenzimidazole-5-carboxylate is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .

Preparation Methods

The synthesis of Methyl 3-cyclopentylbenzimidazole-5-carboxylate typically involves the reaction of 3-cyclopentylbenzimidazole with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 3-cyclopentylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Methyl 3-cyclopentylbenzimidazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. Benzimidazole derivatives are known to bind to nucleic acids and proteins, affecting their function . This compound may exert its effects by interfering with DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Methyl 3-cyclopentylbenzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:

    Methyl 1-cyclopentyl-1H-benzo[d]imidazole-6-carboxylate: Similar in structure but with different substitution patterns.

    1H-Benzimidazole-6-carboxylic acid, 1-cyclopentyl-, methyl ester: Another closely related compound with similar properties.

These compounds share similar chemical properties and biological activities but differ in their specific applications and effectiveness .

Properties

IUPAC Name

methyl 3-cyclopentylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-12-13(8-10)16(9-15-12)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSPJBPQCDQMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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